N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and an ethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Many compounds interact with proteins, enzymes, or receptors in the body to exert their effects. The specific targets of a compound depend on its chemical structure and properties. For example, some compounds might interact with enzymes involved in metabolic pathways, while others might bind to receptors on cell surfaces .
Mode of Action
The mode of action of a compound describes how it interacts with its targets to produce a biological effect. This could involve inhibiting an enzyme, activating a receptor, or altering the structure of a protein .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body. For example, they might inhibit a step in a metabolic pathway, leading to a decrease in the production of certain substances. Alternatively, they might activate a pathway, leading to an increase in the production of certain substances .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly influence the bioavailability of a compound, which is the amount of the compound that is able to reach its target site in the body .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This could involve changes at the molecular level, such as alterations in gene expression, or at the cellular level, such as changes in cell growth or differentiation .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with ethyl bromoacetate to form an intermediate, which is then cyclized with thiourea under basic conditions to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a similar structure but containing a thiadiazole ring instead of a thiazole ring.
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Contains a benzamide group and exhibits different biological activities.
Uniqueness
N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c1-2-9-7-15-11(13-9)14-10-5-3-8(12)4-6-10/h3-6,9H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPWFUVYQUIMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.